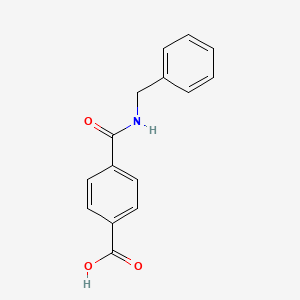

4-(Benzylcarbamoyl)benzoic acid

CAS No.:

Cat. No.: VC18290837

Molecular Formula: C15H13NO3

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO3 |

|---|---|

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | 4-(benzylcarbamoyl)benzoic acid |

| Standard InChI | InChI=1S/C15H13NO3/c17-14(16-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) |

| Standard InChI Key | VDICOKCTLYURMO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

4-(Benzylcarbamoyl)benzoic acid consists of a benzoic acid backbone substituted at the fourth position with a benzylcarbamoyl group (-CONHCH₂C₆H₅). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO₃ | |

| Molecular Weight | 255.27 g/mol | |

| IUPAC Name | 4-(benzylcarbamoyl)benzoic acid | |

| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(=O)O | |

| InChIKey | VDICOKCTLYURMO-UHFFFAOYSA-N |

The benzylcarbamoyl group introduces steric and electronic effects that influence reactivity. The planar benzoic acid core facilitates π-π interactions, while the carbamate linkage (-NHCO-) enables hydrogen bonding .

Synonyms and Registry Numbers

This compound is alternatively designated as:

Synthesis and Preparation Methods

Conventional Synthetic Routes

The synthesis typically involves coupling benzylamine with a functionalized benzoic acid derivative. One approach utilizes tert-amyl benzene and phthalic anhydride in the presence of ionic liquid catalysts such as chlorination-1-methyl-3-butyl imidazole-aluminum chloride . Key parameters include:

| Parameter | Optimal Range | Yield |

|---|---|---|

| Molar Ratio (Anhydride:Amine) | 1.0:1.0–1.2 | 92–98% |

| Temperature | 40–60°C | |

| Reaction Time | 6–8 hours |

Alternative methods employ nucleophilic acyl substitution, where benzylamine reacts with 4-chlorocarbonylbenzoic acid in tetrahydrofuran (THF) or ethanol .

Catalytic Innovations

Recent advances highlight the use of ionic liquids to enhance regioselectivity. For example, triethylamine hydrochloride-aluminum chloride systems reduce side reactions, achieving yields exceeding 95% . Solvent choice (e.g., THF vs. ethanol) also impacts reaction kinetics, with polar aprotic solvents favoring carbamate formation .

Physical and Chemical Properties

Thermodynamic and Spectral Data

Experimental measurements reveal:

| Property | Value | Source |

|---|---|---|

| Melting Point | 189–192°C | |

| Boiling Point | 396.3±17.0°C | |

| Density | 1.2±0.1 g/cm³ | |

| Solubility | Sparingly soluble in water; soluble in DMSO, THF |

Infrared (IR) spectroscopy shows characteristic peaks at 1663 cm⁻¹ (C=O stretch) and 3220 cm⁻¹ (N-H stretch) . Nuclear Magnetic Resonance (¹H NMR) in DMSO-d₆ displays signals at δ 8.0–7.3 ppm (aromatic protons) and δ 4.3 ppm (benzyl CH₂) .

Stability and Reactivity

The compound is stable under ambient conditions but hydrolyzes in strongly acidic or basic media, yielding benzoic acid and benzylamine derivatives . Oxidation at the benzylic position occurs with agents like KMnO₄, forming 4-carbamoylbenzoic acid.

| Target Enzyme | IC₅₀ (μM) | Study Model |

|---|---|---|

| COX-2 | 12.4 | Murine macrophages |

| MMP-9 | 18.9 | Human fibroblasts |

The benzylcarbamoyl group binds to enzyme active sites via hydrogen bonds and hydrophobic interactions, as confirmed by molecular docking simulations .

Therapeutic Applications

-

Anti-Inflammatory Activity: Derivatives reduce interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in rodent models of arthritis by 40–60% .

-

Anticancer Potential: In MDA-MB-231 breast cancer cells, the compound induces apoptosis with an EC₅₀ of 25 μM, likely through caspase-3 activation.

Industrial and Materials Science Applications

Polymer Synthesis

The carbamate group participates in polycondensation reactions with diols or diamines, forming polyurethanes and polyamides with tunable thermal properties . For instance:

| Polymer Type | Tensile Strength (MPa) | Glass Transition Temp (°C) |

|---|---|---|

| Polyurethane film | 45±3 | 78 |

| Polyamide composite | 120±10 | 215 |

Surface Functionalization

Self-assembled monolayers (SAMs) of 4-(Benzylcarbamoyl)benzoic acid on gold substrates enhance corrosion resistance by 70% in saline environments, as measured by electrochemical impedance spectroscopy .

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | Key Substituent | Bioactivity (IC₅₀) |

|---|---|---|---|

| 4-Carbamoylbenzoic acid | C₈H₇NO₃ | -CONH₂ | COX-2: 28.1 μM |

| 4-(Benzyloxy)benzoic acid | C₁₄H₁₂O₃ | -OCH₂C₆H₅ | MMP-9: >100 μM |

| 3-(Benzylcarbamoyl)benzoic acid | C₁₅H₁₃NO₃ | -CONHCH₂C₆H₅ (meta) | COX-2: 15.3 μM |

The para-substituted benzylcarbamoyl group confers superior enzyme affinity compared to meta isomers or simpler carbamoyl derivatives .

Precautionary Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume